molecular formula C12H21N5 B14868599 N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B14868599
M. Wt: 235.33 g/mol
InChI Key: XQORDFVNIPGPSE-UHFFFAOYSA-N
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Description

N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a 4-methylpiperidine group and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperidine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with ethane-1,2-diamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
  • 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Uniqueness

N1-(4-(4-methylpiperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both a piperidine and pyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

N'-[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C12H21N5/c1-10-3-8-17(9-4-10)11-2-6-14-12(16-11)15-7-5-13/h2,6,10H,3-5,7-9,13H2,1H3,(H,14,15,16)

InChI Key

XQORDFVNIPGPSE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC=C2)NCCN

Origin of Product

United States

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